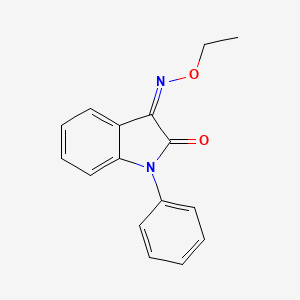

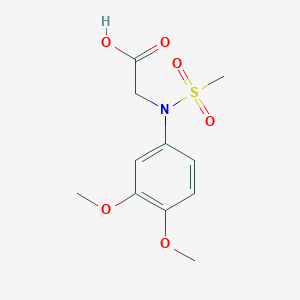

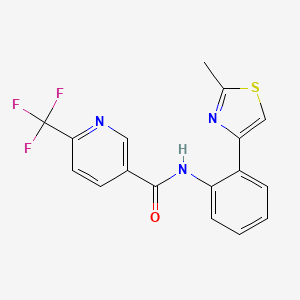

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine, also known as DMG or Pangamic Acid, is a derivative of the amino acid glycine. DMG has been studied for its potential health benefits and has been used in various supplements and dietary products.

科学的研究の応用

Osmoprotection and Stress Response

Betaine Synthesis from Glycine in Halotolerant Organisms : Research on halotolerant cyanobacteria, Aphanothece halophytica, has revealed the presence of N-methyltransferases that catalyze the synthesis of betaine from glycine, which is crucial for osmoprotection against abiotic stresses. This three-step methylation process emphasizes the role of glycine derivatives in stress response mechanisms in halotolerant photosynthetic organisms (Waditee et al., 2003).

Chemical Reactions and Interactions

Methyl Group Migration in Water : The study of glycine and its derivatives in water has led to observations of spontaneous decarboxylation and subsequent formation of methylamines, suggesting complex disproportionation reactions. This insight into the mobility of methyl groups among aliphatic amines in aqueous solutions provides a foundational understanding of organic nitrogen compounds' behavior and transformations (Callahan & Wolfenden, 2003).

Structural and Molecular Insights

Molecular Structures of Glycine Derivatives : The synthesis and crystallographic analysis of methyl-p-tolysulfonyl-glycine provide detailed insights into the molecular arrangements and potential interactions relevant to N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine. Understanding these molecular structures aids in grasping the broader applications of glycine derivatives in scientific research (Gong Qin-hua, 2002).

Glycine in Environmental and Health Contexts

Glycine Betaine in Plant Stress Resistance : The roles of glycine betaine and proline in improving plant abiotic stress resistance highlight the significance of glycine derivatives in ecological and agricultural research. These organic osmolytes are crucial for osmotic adjustment and stress tolerance in plants, pointing to potential applications of N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine in enhancing plant resilience (Ashraf & Foolad, 2007).

Metabolic Pathways and Disease Progression

Metabolomic Profiles in Cancer Progression : A study on the role of sarcosine, a derivative of glycine, in prostate cancer progression underscores the importance of metabolomic profiling in understanding disease mechanisms. This research suggests that glycine derivatives could play critical roles in the metabolic pathways associated with cancer development and metastasis, potentially offering insights into the applications of N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine in oncological research (Sreekumar et al., 2009).

特性

IUPAC Name |

2-(3,4-dimethoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S/c1-17-9-5-4-8(6-10(9)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWTZYYUIYSFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2700315.png)

![2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2700318.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)

![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)